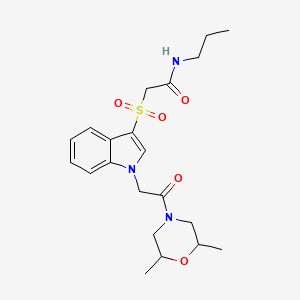

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide

Description

This compound is a sulfonamide derivative featuring a 1H-indole core substituted at the 3-position with a sulfonyl group, which is further linked to a 2-(2,6-dimethylmorpholino)-2-oxoethyl chain. Morpholino derivatives are often explored for their bioactivity, including enzyme inhibition and receptor modulation, due to their balanced lipophilicity and hydrogen-bonding capacity . The sulfonamide group enhances stability and may facilitate interactions with biological targets, such as carbonic anhydrases or kinases .

Properties

IUPAC Name |

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5S/c1-4-9-22-20(25)14-30(27,28)19-12-23(18-8-6-5-7-17(18)19)13-21(26)24-10-15(2)29-16(3)11-24/h5-8,12,15-16H,4,9-11,13-14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZSTRCNVXWRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CC(OC(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its diverse functional groups, which include:

- Indole Moiety : Contributes to the compound's biological interactions.

- Sulfonyl Group : Enhances solubility and stability.

- Morpholino Ring : Increases bioavailability and may improve pharmacokinetic properties.

- Acetamide Structure : Provides additional sites for interaction with biological targets.

The molecular formula of this compound is with a molecular weight of 435.54 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- PDE4 Inhibition : Similar compounds have been shown to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in inflammatory processes. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-4 .

- Cell Cycle Modulation : The compound may interact with cell cycle-related proteins, potentially affecting cancer cell proliferation and survival .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance:

- In Vivo Studies : In animal models, these compounds have shown the ability to inhibit allergen-induced lung inflammation and block the release of pro-inflammatory mediators .

Antitumor Activity

The compound's structural features suggest potential antitumor properties:

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated selective cytotoxic effects on various cancer cell lines while sparing normal cells. This selectivity is likely due to targeted interactions with specific proteins involved in cell cycle regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Roflumilast | PDE4 inhibitor | Anti-inflammatory |

| Apremilast | PDE4 inhibitor | Treatment for psoriasis |

| Vorinostat | Histone deacetylase inhibitor | Cancer therapy |

The uniqueness of this compound lies in its combination of morpholine and indole structures, which may enhance its selectivity and potency as a therapeutic agent compared to other compounds .

Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of a derivative similar to this compound in a mouse model of asthma. The results indicated a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration in lung tissues compared to control groups .

Study 2: Antitumor Efficacy

Another study focused on the antitumor efficacy of the compound against breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells through modulation of cyclin-dependent kinases (CDKs) and other cell cycle regulators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with several classes of bioactive molecules:

- Sulfonamide-Indole Derivatives: Compounds like Giripladib (CAS 865200-20-0) from feature an indole core with sulfonamide-linked substituents but differ in their aryl and trifluoromethyl groups. Giripladib’s diphenylmethyl and trifluoromethylbenzyl groups confer higher molecular weight (745.25 g/mol) compared to the target compound’s morpholino and N-propylacetamide moieties, which may reduce metabolic stability but improve solubility .

- Morpholino/Piperazine Derivatives: Compounds in (e.g., 6d, 6e) contain benzhydrylpiperazinyl groups instead of morpholino rings. The 2,6-dimethylmorpholino group in the target compound likely enhances steric hindrance and selectivity compared to piperazine analogues, which are prone to off-target receptor interactions .

- 2-Oxoindoline Derivatives : highlights compounds like 2-T and K , which share an indole-related scaffold but lack sulfonamide linkages. Their 2-oxoindoline moieties prioritize hydrogen bonding, whereas the target compound’s sulfonyl group may favor stronger electrostatic interactions .

Physicochemical Properties

Key comparative data are summarized below:

The target compound’s estimated melting point (160–200°C) aligns with sulfonamide derivatives in , which range from 132–230°C .

Research Findings and Implications

- Structure-Activity Relationship (SAR): The 2,6-dimethylmorpholino group in the target compound likely enhances target selectivity over piperazine analogues, as seen in ’s benzhydrylpiperazinyl derivatives .

- Pharmacokinetics : The N-propylacetamide moiety may prolong half-life compared to ’s 2-oxoindoline derivatives, which lack stable amide bonds .

- Therapeutic Potential: While Giripladib is optimized for inflammation, the target compound’s morpholino-sulfonamide scaffold could be repurposed for neurodegenerative or metabolic disorders .

Q & A

Q. What are the key synthetic strategies for constructing the morpholino-indole-sulfonamide core of this compound?

The synthesis involves multi-step organic reactions, including alkylation, lactonization, and sulfonylation. A critical intermediate is formed by alkylating an amino-alcohol with tert-butyl bromoacetate, followed by catalytic lactonization (e.g., using pTsOH) to generate the morpholin-2-one core . Subsequent steps include sulfonylation of the indole moiety and N-propylacetamide introduction via reductive amination or alkylation. Purification techniques like chromatography are essential for isolating intermediates .

Q. How can spectroscopic methods validate the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for confirming the indole, sulfonyl, and morpholino groups. Key signals include:

- ¹H NMR : Indole protons (δ 7.0–8.0 ppm), morpholino methyl groups (δ 1.2–1.4 ppm).

- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) for sulfonyl and acetamide groups. Mass spectrometry (HRMS) verifies molecular weight, while infrared (IR) spectroscopy identifies sulfonyl (1150–1250 cm⁻¹) and amide (1650–1750 cm⁻¹) stretches .

Q. What are the standard protocols for assessing purity during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, and high-performance liquid chromatography (HPLC) quantifies purity (>95% typical for intermediates). Recrystallization or flash chromatography is used for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the sulfonylation step?

Design of experiments (DoE) methodologies, such as factorial designs, can systematically test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Statistical analysis identifies optimal conditions (e.g., 60°C in DMF with 1.2 equivalents of sulfonyl chloride) . Computational tools (e.g., density functional theory) may predict reactivity of the indole C3 position, guiding reagent selection .

Q. What strategies resolve contradictions in reported biological activity data for morpholino-indole derivatives?

Contradictory results may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation approaches include:

Q. How can structure-activity relationships (SAR) guide modifications to enhance target selectivity?

Systematic SAR studies involve synthesizing analogs with variations in:

- Morpholino substituents : Replace 2,6-dimethyl groups with cycloalkyl or aryl groups to probe steric effects.

- Sulfonamide linker : Test methylene vs. ethylene spacers for conformational flexibility.

- N-propyl group : Evaluate branched vs. linear alkyl chains for lipophilicity. Biological screening against related targets (e.g., GPCRs vs. ion channels) identifies selectivity drivers .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions. Molecular weight (>500 Da) and topological polar surface area (>140 Ų) may indicate blood-brain barrier permeability limitations .

Contradictory Data & Methodological Challenges

Q. Why do discrepancies arise in reported synthetic yields for morpholino-indole intermediates?

Variability often stems from:

Q. How can researchers address instability of the sulfonamide group under acidic/basic conditions?

Stability studies (pH 1–10, 37°C) identify degradation pathways. Formulation strategies include:

- Prodrug design : Mask the sulfonamide as a hydrolyzable ester.

- Lyophilization : Improve shelf-life in solid-state formulations .

Experimental Design & Validation

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

- Kinase inhibition : ADP-Glo™ assays for ATP-competitive binding.

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7).

- Membrane permeability : Caco-2 monolayer transport studies.

Positive controls (e.g., staurosporine for kinases) validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.